

The Selectivity Profile of IACS-9571: A Technical Guide

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Compound of Interest

Compound Name: IACS-9571 hydrochloride

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This in-depth technical guide provides a comprehensive overview of the selectivity profile of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by these epigenetic readers.

Quantitative Selectivity Profile

IACS-9571 demonstrates high affinity for the bromodomains of TRIM24 and BRPF1, with excellent selectivity against other bromodomain-containing proteins, most notably the Bromodomain and Extra-Terminal Domain (BET) family.^{[1][2][3][4][5]} The following tables summarize the in vitro and cellular potency of IACS-9571.

Table 1: In Vitro Binding Affinity and Inhibition

Target	Assay Type	Value	Reference
TRIM24	IC50 (AlphaScreen)	7.6 nM	^[6]
TRIM24	Kd (ITC)	31 nM	^{[7][8]}
BRPF1	Kd (ITC)	14 nM	^{[7][8]}

Table 2: Selectivity Against Other Bromodomains

Target	Selectivity vs. TRIM24	Assay Type	Concentration	% Inhibition/K _d	Reference
BRPF2	9-fold	-	-	-	[2] [3] [4]
BRPF3	21-fold	-	-	-	[2] [3] [4]
BRD4 (BD1 & BD2)	>7,700-fold	-	-	-	[2] [3] [4]
Panel of 32 Bromodomains	-	DiscoverX	1 μ M	Varied	[6]

Table 3: Cellular Potency

Cell Line	Assay Type	Value (EC ₅₀)	Reference
HeLa	AlphaLISA	50 nM	[6]

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of IACS-9571.

AlphaScreen™ Biochemical Assay

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) was utilized to determine the in vitro inhibitory activity of IACS-9571 against the TRIM24 bromodomain.[\[6\]](#) This assay measures the displacement of a biotinylated histone H3 peptide (acetylated at lysine 23) from the TRIM24 bromodomain.

General Protocol:

- **Protein and Peptide Preparation:** Recombinant GST-tagged TRIM24 PHD-bromodomain (amino acids 835-1051) and a biotinylated histone H3 peptide containing the acetylated lysine 23 (H3K23Ac) are used.
- **Assay Components:** Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads are utilized.
- **Reaction:** In the absence of an inhibitor, the binding of the GST-TRIM24 protein to the biotinylated H3K23Ac peptide brings the Donor and Acceptor beads into close proximity.
- **Signal Generation:** Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
- **Inhibition Measurement:** IACS-9571 competes with the H3K23Ac peptide for binding to the TRIM24 bromodomain. This disruption of the protein-peptide interaction leads to a decrease in the AlphaScreen signal, which is proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was employed to directly measure the binding affinity (Kd) of IACS-9571 to the bromodomains of TRIM24 and BRPF1.^{[7][8]} ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule.

General Protocol:

- **Sample Preparation:** Purified recombinant TRIM24 (amino acids 835-1051) and BRPF1 bromodomain proteins are dialyzed against the experimental buffer. The IACS-9571 compound is dissolved in the same buffer to minimize heats of dilution.
- **Instrumentation:** The experiment is performed using an isothermal titration calorimeter. The protein solution is placed in the sample cell, and the compound solution is loaded into the injection syringe.
- **Titration:** A series of small injections of the IACS-9571 solution are made into the protein solution in the sample cell.

- **Data Acquisition:** The heat released or absorbed during each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.
- **Data Analysis:** The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (K_d), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

AlphaLISA® Cellular Target Engagement Assay

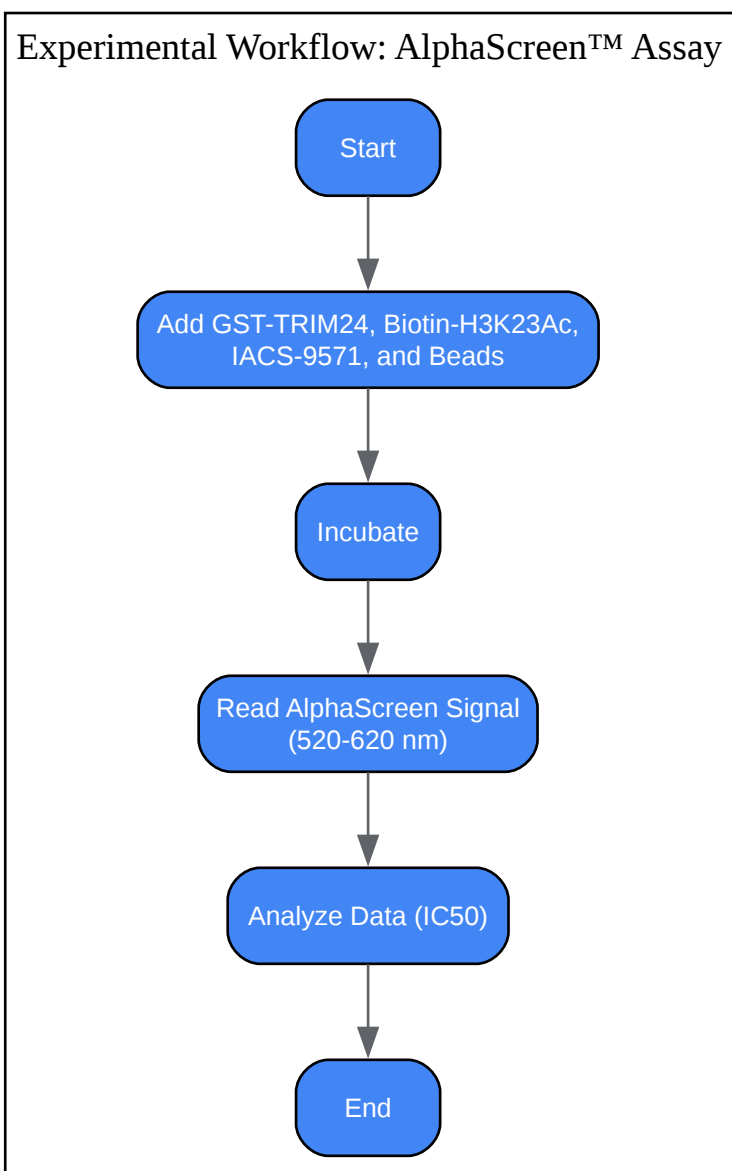
The AlphaLISA® (Homogeneous Luminescent Proximity Assay) was used to measure the ability of IACS-9571 to engage its target, TRIM24, within a cellular context.^[6] This assay quantifies the displacement of ectopically expressed TRIM24 from endogenous histone H3 in HeLa cells.

General Protocol:

- **Cell Line:** HeLa cells are engineered to express FLAG-tagged TRIM24 PHD-bromodomain.
- **Compound Treatment:** The cells are treated with varying concentrations of IACS-9571.
- **Cell Lysis:** After incubation, the cells are lysed to release the cellular contents.
- **Assay Components:** The lysate is incubated with anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody, followed by the addition of Streptavidin-coated Donor beads.
- **Signal Detection:** In untreated cells, the interaction between FLAG-TRIM24 and histone H3 brings the Donor and Acceptor beads together, generating a luminescent signal.
- **Target Engagement Measurement:** IACS-9571 entering the cells and binding to TRIM24 disrupts its interaction with histone H3. This leads to a dose-dependent decrease in the AlphaLISA signal, from which the cellular EC50 value is determined.

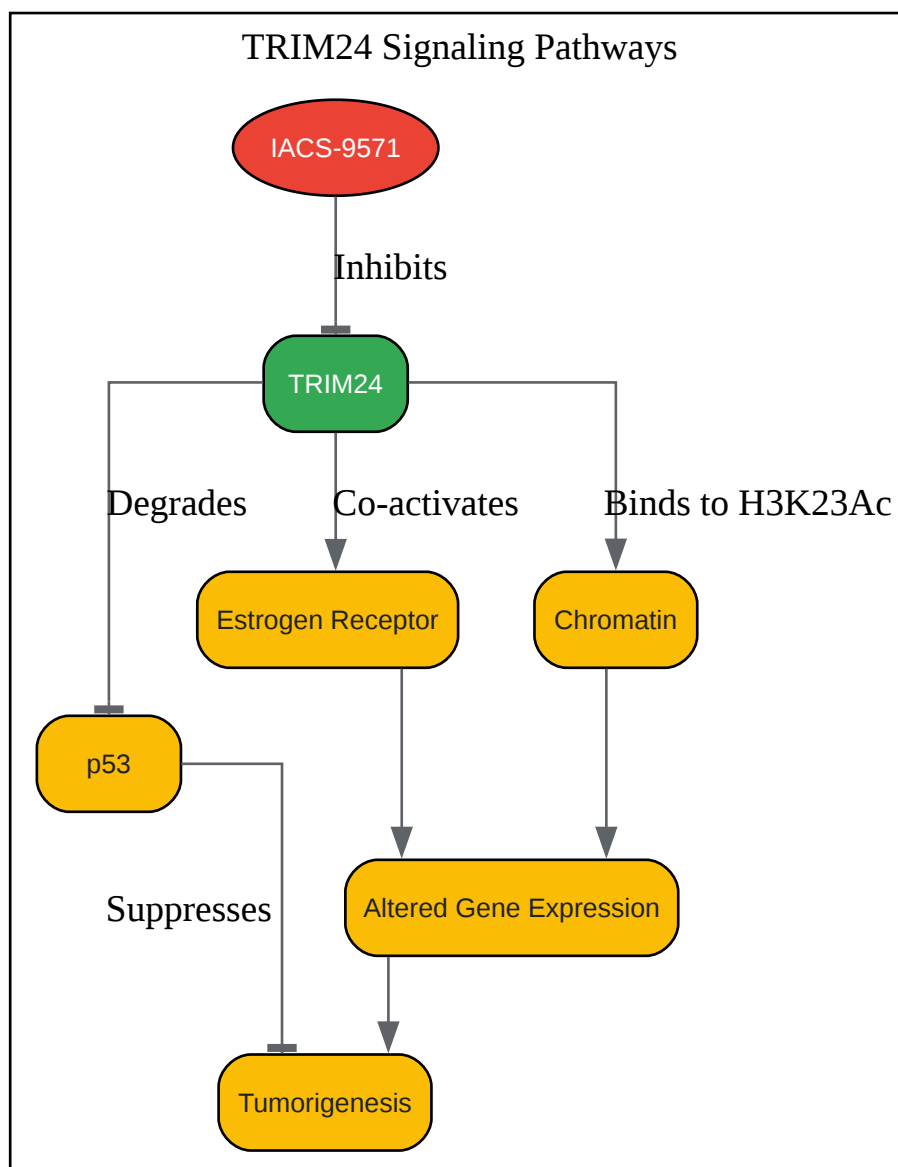
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRIM24 and BRPF1, as well as the experimental workflows for the assays described above.



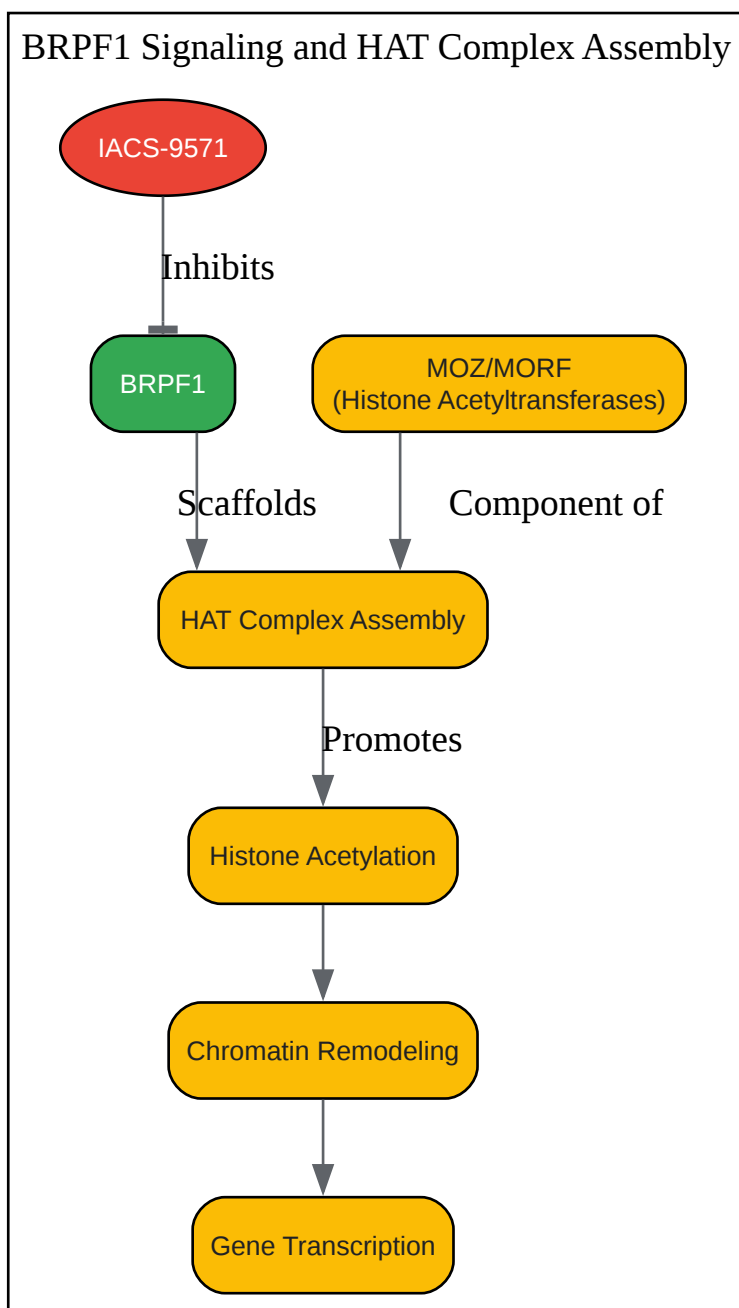
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Caption: Workflow for the in vitro AlphaScreen™ assay.



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Caption: Simplified TRIM24 signaling pathways.



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Caption: Role of BRPF1 in HAT complex assembly.

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